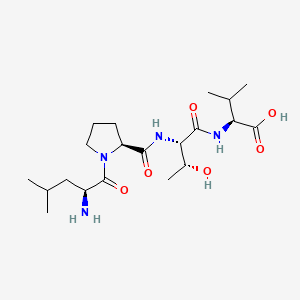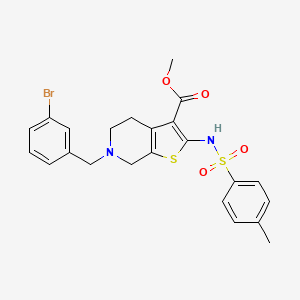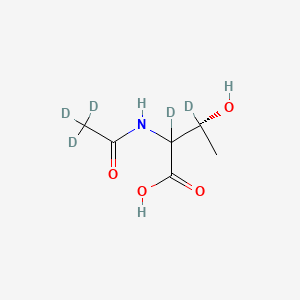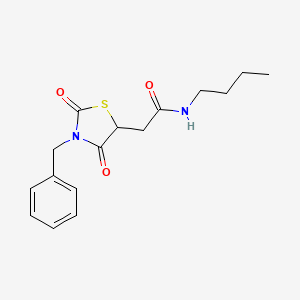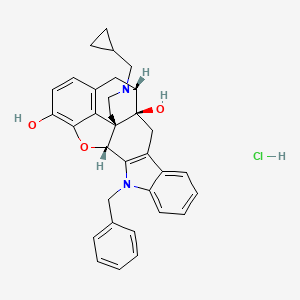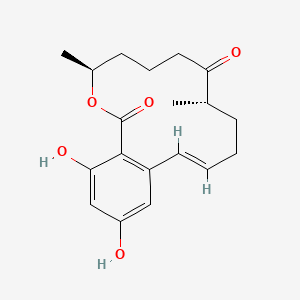
(8S)-Methyl zearalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S)-Methyl zearalenone is a derivative of zearalenone, a mycotoxin produced by various Fusarium species Zearalenone and its derivatives are known for their estrogenic effects, which can disrupt endocrine functions in animals and humans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-Methyl zearalenone typically involves the modification of zearalenone through various chemical reactions. One common method includes the methylation of zearalenone using methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(8S)-Methyl zearalenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures and solvents.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Scientific Research Applications
(8S)-Methyl zearalenone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool to study estrogenic activity.
Medicine: Explored for its potential therapeutic applications and its role in understanding endocrine disruption.
Industry: Utilized in the development of detection methods for mycotoxins in food and feed, as well as in the study of environmental contamination.
Mechanism of Action
The mechanism of action of (8S)-Methyl zearalenone involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the activation or inhibition of various signaling pathways, affecting cellular processes such as growth, differentiation, and apoptosis. The molecular targets include estrogen receptors alpha and beta, and the pathways involved may include the MAPK/ERK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic effects.
Zearalanone: A hydrogenated derivative with similar estrogenic activity.
α-Zearalenol and β-Zearalenol: Hydroxylated derivatives with varying degrees of estrogenic activity.
α-Zearalanol and β-Zearalanol: Reduced derivatives with distinct biological properties.
Uniqueness
(8S)-Methyl zearalenone is unique due to its specific methylation at the 8S position, which can alter its reactivity and biological activity compared to other zearalenone derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationships and developing new applications in various fields.
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4S,9S,12E)-16,18-dihydroxy-4,9-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C19H24O5/c1-12-6-3-4-8-14-10-15(20)11-17(22)18(14)19(23)24-13(2)7-5-9-16(12)21/h4,8,10-13,20,22H,3,5-7,9H2,1-2H3/b8-4+/t12-,13-/m0/s1 |
InChI Key |
UUJWDQDIRVJCGT-KMEVASEGSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCCC1=O)C |
Canonical SMILES |
CC1CCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC(CCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
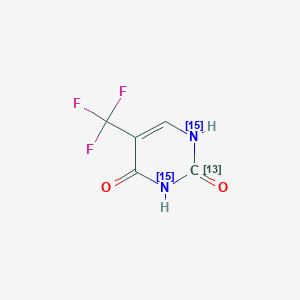
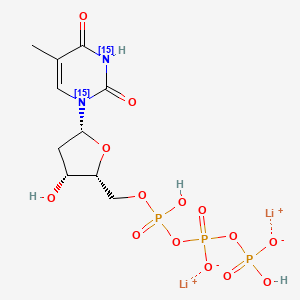

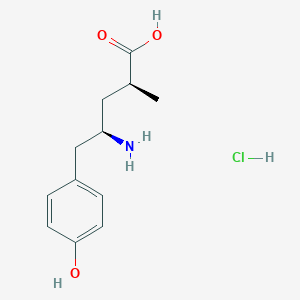
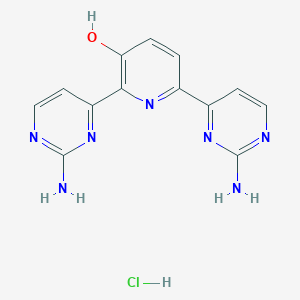
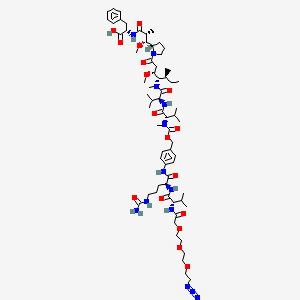
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
